molecular formula C8H7F2NO2 B12971078 1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one

1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one

Katalognummer: B12971078
Molekulargewicht: 187.14 g/mol
InChI-Schlüssel: AQZAREZNKQFIBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one typically involves the introduction of the difluoromethoxy group onto a pyridine ring, followed by the addition of an ethanone group. One common method involves the reaction of 3-hydroxypyridine with difluoromethylating agents under specific conditions to introduce the difluoromethoxy group. The resulting intermediate is then subjected to further reactions to introduce the ethanone moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This can result in various pharmacological effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-(Difluoromethoxy)pyridin-2-yl)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can enhance its stability, reactivity, and potential biological activities compared to similar compounds .

Eigenschaften

Molekularformel

C8H7F2NO2

Molekulargewicht

187.14 g/mol

IUPAC-Name

1-[3-(difluoromethoxy)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H7F2NO2/c1-5(12)7-6(13-8(9)10)3-2-4-11-7/h2-4,8H,1H3

InChI-Schlüssel

AQZAREZNKQFIBC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC=N1)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.